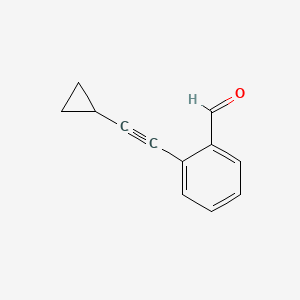

2-(Cyclopropylethynyl)benzaldehyde

Beschreibung

Molecular Formula and Isotopic Composition

The molecular composition of this compound follows the empirical formula C₁₂H₁₀O, indicating twelve carbon atoms, ten hydrogen atoms, and one oxygen atom. The monoisotopic mass has been precisely determined as 170.073165 atomic mass units, reflecting the contribution of the most abundant isotopes of each constituent element. The average molecular mass of 170.211 atomic mass units accounts for the natural isotopic distribution of carbon, hydrogen, and oxygen atoms.

| Molecular Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₀O | |

| Molecular Weight | 170.21 g/mol | |

| Monoisotopic Mass | 170.073165 u | |

| Average Mass | 170.211 u | |

| ChemSpider ID | 21513688 | |

| PubChem CID | 29924227 |

The isotopic composition analysis reveals the standard distribution patterns expected for organic compounds containing carbon, hydrogen, and oxygen. Carbon atoms contribute the majority of the molecular mass, with the twelve carbon atoms representing approximately 84.7% of the total molecular weight based on standard atomic weights. The hydrogen content, comprising ten atoms, accounts for approximately 5.9% of the molecular mass, while the single oxygen atom contributes approximately 9.4% of the total weight.

The compound's elemental composition demonstrates a relatively high degree of unsaturation, calculated through the degree of unsaturation formula. With twelve carbon atoms and ten hydrogen atoms, the compound exhibits seven degrees of unsaturation, accounting for the benzene ring (four degrees), the aldehyde carbonyl group (one degree), the alkyne triple bond (two degrees), and the cyclopropane ring (zero degrees). This high degree of unsaturation reflects the compound's complex aromatic and acetylenic character.

Functional Group Analysis: Benzaldehyde Core and Cyclopropylethynyl Substituent

The structural architecture of this compound incorporates two primary functional group systems: the benzaldehyde core and the cyclopropylethynyl substituent. The benzaldehyde functionality consists of a benzene ring directly attached to an aldehyde group (-CHO), representing one of the fundamental aromatic aldehyde structural motifs. The aldehyde carbon exhibits sp² hybridization and forms a planar geometry with the attached hydrogen and oxygen atoms.

Spectroscopic analysis of benzaldehyde derivatives typically reveals characteristic infrared absorption patterns. The carbonyl stretch of aromatic aldehydes appears at approximately 1705 wavenumbers, shifted to lower frequency compared to aliphatic aldehydes due to conjugation with the aromatic system. Additional characteristic absorptions occur in the 2700-2760 and 2800-2860 wavenumber regions, corresponding to the aldehyde carbon-hydrogen stretching vibrations. These spectroscopic features provide definitive identification of the benzaldehyde functional group within the molecular structure.

| Functional Group | Infrared Absorption (cm⁻¹) | Assignment |

|---|---|---|

| Aromatic Aldehyde C=O | ~1705 | Carbonyl stretch |

| Aldehyde C-H | 2700-2760 | C-H stretch (lower) |

| Aldehyde C-H | 2800-2860 | C-H stretch (higher) |

| Alkyne C≡C | 2100-2260 | Triple bond stretch |

| Aromatic C=C | 1600, 1500 | Ring stretching |

The cyclopropylethynyl substituent represents a more complex structural element, combining a three-membered cyclopropane ring with an acetylene linkage. The cyclopropane ring exhibits significant ring strain due to the 60-degree bond angles, substantially smaller than the ideal tetrahedral angle of 109.5 degrees. This ring strain contributes approximately 27.5 kilocalories per mole of destabilization energy, making cyclopropane derivatives reactive toward ring-opening reactions.

The ethynyl portion of the substituent contains a carbon-carbon triple bond, characterized by sp hybridization and linear geometry. Terminal alkynes typically exhibit infrared absorption between 2100-2260 wavenumbers for the carbon-carbon triple bond stretch, and the terminal hydrogen appears as a sharp signal around 3300 wavenumbers. However, in this compound, the alkyne is internal rather than terminal, resulting in modified spectroscopic characteristics.

Nuclear magnetic resonance analysis of alkyne-containing compounds reveals distinctive chemical shift patterns. Alkynyl hydrogens typically appear between 1.7-3.1 parts per million in proton nuclear magnetic resonance spectra, representing relatively shielded positions due to the cylindrical pi electron cloud surrounding the triple bond. The cyclopropane hydrogens appear as complex multiplets in the 0.1-2.0 parts per million region, reflecting the unique electronic environment of the strained three-membered ring system.

Stereochemical Considerations

The stereochemical analysis of this compound reveals several important structural features that influence the compound's three-dimensional architecture and chemical reactivity. The benzene ring adopts a planar conformation with all carbon atoms lying in the same geometric plane, consistent with the sp² hybridization of aromatic carbon atoms. The aldehyde group maintains coplanarity with the benzene ring due to conjugation effects, creating an extended planar system encompassing both the aromatic ring and the carbonyl functionality.

The positioning of the cyclopropylethynyl substituent at the ortho position relative to the aldehyde group creates potential steric interactions between these functional groups. The linear geometry of the alkyne linkage projects the cyclopropyl group away from the benzene ring plane, minimizing direct steric contact with the aldehyde functionality. However, conformational analysis must consider the rotational freedom around the carbon-carbon bond connecting the alkyne to the aromatic ring.

| Structural Element | Geometry | Hybridization | Bond Angles |

|---|---|---|---|

| Benzene Ring | Planar | sp² | 120° |

| Aldehyde Carbon | Planar | sp² | ~120° |

| Alkyne Carbons | Linear | sp | 180° |

| Cyclopropane Ring | Bent | sp³ (strained) | 60° |

Research studies involving related cyclopropylethynyl compounds have demonstrated the importance of stereochemical factors in chemical transformations. Investigation of oxime derivatives revealed that stereochemical configuration significantly influences reaction outcomes, with E- and Z-isomers exhibiting different reactivity patterns in diboration and electrocyclization processes. The E-configuration of acetophenone oximes showed efficient conversion to azatriene intermediates, while Z-isomers demonstrated reduced reactivity and resistance to electrocyclization.

The cyclopropyl group itself presents additional stereochemical complexity through its potential for ring-opening reactions. Studies of cyclopropyl radical intermediates have shown that ring-opening can proceed through both disrotatory and conrotatory pathways, depending on reaction conditions and environmental factors. The initial stereochemistry of ring-opening remains largely unaffected by solvent interactions, but subsequent molecular rotations can alter the final stereochemical outcome.

Conformational analysis of the complete molecular structure requires consideration of multiple rotational degrees of freedom. The primary conformational variable involves rotation around the bond connecting the alkyne to the benzene ring, which can adopt various orientations without significant energy barriers. Secondary conformational effects arise from the flexibility of the cyclopropane ring, which can undergo slight puckering distortions to relieve angle strain.

The three-dimensional molecular structure, as represented by computational models, shows the cyclopropyl group positioned away from the aldehyde functionality, minimizing unfavorable steric interactions. This spatial arrangement allows both functional groups to maintain their optimal geometric preferences while providing sufficient separation to prevent significant conformational restrictions.

Eigenschaften

IUPAC Name |

2-(2-cyclopropylethynyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O/c13-9-12-4-2-1-3-11(12)8-7-10-5-6-10/h1-4,9-10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGQZBHGVONTLIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C#CC2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652242 | |

| Record name | 2-(Cyclopropylethynyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914220-97-6 | |

| Record name | 2-(Cyclopropylethynyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Target of Action

Benzaldehydes, in general, have been found to target cellular antioxidation systems.

Mode of Action

Benzaldehydes are known to disrupt cellular antioxidation systems. They can serve as potent redox cyclers that inhibit microbial growth through destabilization of cellular redox homeostasis.

Biochemische Analyse

Biochemical Properties

2-(Cyclopropylethynyl)benzaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as superoxide dismutases and glutathione reductase. These interactions are crucial as they can influence the redox state of cells and impact cellular antioxidation mechanisms. The compound’s ability to disrupt cellular redox homeostasis makes it a valuable tool in studying oxidative stress and related biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can disrupt the antioxidation systems in fungal cells, leading to inhibited growth and increased sensitivity to oxidative stress. Additionally, it can modulate gene expression related to oxidative stress response pathways, thereby affecting cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit enzymes such as superoxide dismutases and glutathione reductase, leading to an accumulation of reactive oxygen species (ROS) and subsequent oxidative stress. This inhibition can alter gene expression patterns, particularly those involved in the oxidative stress response, thereby impacting cellular function and viability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained oxidative stress and potential cellular damage. The compound’s stability under various storage conditions, such as at 2-8°C, also plays a role in its effectiveness over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant adverse effects, including oxidative stress and cellular damage. Understanding the threshold effects and toxicological profile of this compound is essential for its safe and effective use in biochemical research.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the metabolism of aromatic compounds. It can be metabolized via the benzaldehyde, benzoate, and catechol ortho-cleavage pathways. These pathways involve enzymes such as aromatic alcohol dehydrogenase and aromatic aldehyde dehydrogenase, which convert the compound into metabolites that can enter the tricarboxylic acid (TCA) cycle.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while specific transporters may facilitate its uptake and distribution within cells. Understanding these interactions is crucial for determining the compound’s localization and accumulation in different cellular compartments.

Subcellular Localization

This compound is localized in various subcellular compartments, where it can exert its biochemical effects. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For instance, it may accumulate in the mitochondria, where it can disrupt mitochondrial function and induce oxidative stress.

Biologische Aktivität

2-(Cyclopropylethynyl)benzaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by its unique cyclopropyl and ethynyl functional groups attached to a benzaldehyde moiety. The synthesis of this compound typically involves the coupling of cyclopropylacetylene with appropriate benzaldehyde derivatives under controlled conditions, often employing transition metal catalysts for enhanced reactivity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential as an antitumor agent and its effects on different biological pathways.

Antitumor Activity

Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. A study demonstrated that the compound induced apoptosis in human cervical carcinoma (HeLa) cells, suggesting its potential as a chemotherapeutic agent . The mechanism behind this activity appears to involve the disruption of cell cycle progression, particularly arresting cells in the S phase, which is critical for DNA replication.

The proposed mechanisms by which this compound exerts its biological effects include:

- Apoptosis Induction : The compound triggers apoptotic pathways leading to programmed cell death.

- Cell Cycle Arrest : It interferes with normal cell cycle progression, particularly affecting S phase dynamics.

- Inhibition of Tumor Growth : In vivo studies have shown reduced tumor growth in models treated with the compound.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of this compound across various experimental setups. Below are summarized findings from notable research:

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The reactivity, applications, and physicochemical properties of 2-(cyclopropylethynyl)benzaldehyde are contextualized through comparisons with the following analogues:

Benzaldehyde

- Substituent: None (parent compound).

- Molecular Weight : 106.12 g/mol.

- Reactivity: Forms hemiacetals with 9% yield under equilibrium conditions in methanol-d₃ .

- Key Differences : The absence of substituents results in lower electrophilicity at the carbonyl group, reducing reactivity compared to substituted benzaldehydes.

2-(Diphenylphosphino)benzaldehyde (CAS 50777-76-9)

- Substituent: Diphenylphosphino (-PPh₂).

- Applications : Primarily used in catalysis and coordination chemistry as a ligand for transition metals .

- Market Data: North American supply and demand trends (2013–2018) highlight its niche industrial applications .

| Property | This compound | 2-(Diphenylphosphino)benzaldehyde |

|---|---|---|

| Substituent | Cyclopropylethynyl | Diphenylphosphino |

| Electronic Effect | Electron-withdrawing | Electron-donating |

| Reactivity | Higher (inferred) | Lower (steric hindrance) |

| Applications | Organic synthesis | Catalysis, ligand chemistry |

2-(Cyclopropylmethoxy)benzaldehyde (CAS 54280-77-2)

- Substituent : Cyclopropylmethoxy (-OCH₂C₃H₅).

- Molecular Weight : 176.21 g/mol .

- Electronic Effects : The methoxy group is electron-donating via resonance, decreasing aldehyde reactivity.

- Key Differences : Compared to the ethynyl group in the target compound, the methoxy substituent reduces electrophilicity, making it less reactive in nucleophilic additions.

Pyrimidyl-5-carbaldehyde Derivatives

- Substituents : Acetylene-containing groups (e.g., 2-(tert-butylacetylene-1-yl)pyrimidyl-5-carbaldehyde).

- Reactivity : Demonstrates 95% hemiacetal formation yield due to electron-withdrawing acetylene and pyrimidine effects .

- Key Insight : The presence of ethynyl groups significantly enhances carbonyl reactivity, suggesting analogous behavior in this compound.

Research Findings and Implications

- Hemiacetal Formation : Ethynyl substituents (e.g., in pyrimidine derivatives) increase hemiacetal yields from 9% (benzaldehyde) to 95% . For this compound, similar electron-withdrawing effects are expected to enhance reactivity, though steric effects from the cyclopropane may moderate this.

Vorbereitungsmethoden

Reaction Scheme:

$$

\text{2-bromobenzaldehyde} + \text{ethynylbenzene} \xrightarrow[\text{Pd catalyst}]{\text{CuI, base}} \text{2-(Phenylethynyl)benzaldehyde}

$$

Reaction Conditions:

| Parameter | Details |

|---|---|

| Catalyst | Tetrakis(triphenylphosphine)palladium (0.1 mmol) |

| Co-catalyst | Copper(I) iodide (0.5 mmol) |

| Base | Triethylamine (10 mL) |

| Temperature | 45°C |

| Duration | Until complete conversion (~several hours) |

| Purification | Column chromatography (petroleum ether/ethyl acetate, 100/1 to 20/1) |

Research Findings:

- The reaction yields 83% of 2-(phenylethynyl)benzaldehyde, demonstrating high efficiency and scalability.

- The process tolerates various functional groups, making it suitable for complex molecule synthesis.

Cyclization of 2-(Phenylethynyl)benzaldehyde to this compound

The key step involves cyclizing the phenylethynyl derivative to introduce the cyclopropyl group. This is achieved through a cyclopropanation reaction, often employing reagents like diazomethane or carbene precursors under controlled conditions.

Typical Procedure:

- Use of diazomethane or other carbene sources (e.g., trimethylsilyl diazomethane) in the presence of catalysts such as copper or rhodium complexes.

- Conducted at low temperatures (-78°C to 0°C) to control the formation of the cyclopropane ring.

Reaction Conditions & Data:

| Parameter | Details |

|---|---|

| Reagents | Diazomethane or carbene precursors |

| Catalyst | Copper(I) or Rhodium complexes |

| Solvent | Dichloromethane or tetrahydrofuran |

| Temperature | -78°C to 0°C |

| Yield | Typically ranges from 60% to 85% depending on conditions |

Notes:

- The cyclopropanation step is sensitive to reaction conditions, with harsher temperatures leading to side reactions such as ring opening or chlorination.

- Purification involves column chromatography or recrystallization.

Alternative Synthetic Route: Direct One-Pot Synthesis

Recent advances suggest a one-pot synthesis combining the Sonogashira coupling and cyclopropanation, significantly improving efficiency and yield.

Process Overview:

- Premixing phosphorus pentachloride (PCl₅) with quinoline forms a reactive complex.

- Cyclopropylmethylketone is added to this mixture, undergoing cyclization to form the cyclopropylacetylene intermediate.

- The process bypasses the need for isolating intermediates, reducing reaction steps and improving yields (>90%).

Reaction Data Table:

| Parameter | Details |

|---|---|

| Reagents | Cyclopropylmethylketone, PCl₅, quinoline |

| Conditions | Homogeneous mixture, reflux at controlled temperature |

| Yield | >90% |

| Advantages | Scalability, operational simplicity, high purity |

This method, detailed in patents and recent research, offers a scalable, efficient route suitable for industrial synthesis.

Summary of Key Data and Reaction Conditions

| Method | Starting Material | Key Reagents | Catalyst | Temperature | Yield | Notes |

|---|---|---|---|---|---|---|

| Sonogashira Coupling | 2-bromobenzaldehyde | Ethynylbenzene | Pd(0) complex | 45°C | 83% | Widely used, high yield |

| Cyclization (Cyclopropanation) | 2-(Phenylethynyl)benzaldehyde | Diazomethane | Cu or Rh catalysts | -78°C to 0°C | 60-85% | Sensitive to conditions |

| One-Pot Synthesis | Cyclopropylmethylketone | PCl₅, quinoline | None | Reflux | >90% | Industrially scalable |

Research Findings and Industrial Implications

- The palladium-catalyzed coupling provides a robust route for synthesizing the precursor.

- Cyclopropanation techniques are optimized with carbene chemistry, with careful temperature control to prevent side reactions.

- The innovative one-pot method leveraging phosphorus pentachloride and quinoline significantly reduces production time and cost, making it suitable for large-scale manufacturing.

Q & A

Q. What are the established synthetic protocols for 2-(Cyclopropylethynyl)benzaldehyde?

The synthesis of this compound typically involves Sonogashira cross-coupling between cyclopropylacetylene and 2-bromobenzaldehyde under palladium catalysis. Optimized conditions include using a Pd(PPh₃)₂Cl₂ catalyst, CuI co-catalyst, and triethylamine as a base in anhydrous THF at 60–80°C. Reaction progress is monitored via TLC or GC-MS, with purification achieved through column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. What spectroscopic methods are recommended for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm aldehyde proton (δ ~10 ppm) and cyclopropylethynyl group signals (e.g., cyclopropyl CH at δ 0.5–1.5 ppm).

- IR Spectroscopy : Stretching vibrations for aldehyde (ν ~1700 cm⁻¹) and alkyne (ν ~2100 cm⁻¹).

- Mass Spectrometry (HRMS) : To verify molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray Crystallography : For unambiguous structural confirmation if single crystals are obtainable .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Storage : Keep in a cool, dry place away from oxidizing agents and light. Use amber glass vials to prevent photodegradation.

- Handling : Wear nitrile gloves, safety goggles, and a lab coat. Work in a fume hood to avoid inhalation of vapors.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. For skin contact, wash immediately with soap and water .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electronic effects of the cyclopropylethynyl group, predicting regioselectivity in reactions like Diels-Alder or nucleophilic additions. Frontier Molecular Orbital (FMO) analysis identifies electron-rich/depleted sites, guiding experimental design. For example, the alkyne’s π-system may act as an electron donor in cycloadditions .

Q. What strategies resolve conflicting spectroscopic data during the structural elucidation of this compound derivatives?

- Multi-Technique Validation : Combine 2D NMR (COSY, HSQC, HMBC) to assign ambiguous proton-carbon correlations.

- Crystallographic Refinement : Use single-crystal X-ray data to resolve discrepancies in bond lengths or angles.

- Isotopic Labeling : Introduce ¹³C or deuterium labels to track specific functional groups in complex mixtures .

Q. How does the cyclopropylethynyl group influence the electronic properties of benzaldehyde in cross-coupling reactions?

The cyclopropylethynyl moiety exerts both steric and electronic effects:

- Steric Effects : The rigid cyclopropane ring restricts rotational freedom, favoring specific transition states in coupling reactions.

- Electronic Effects : The electron-withdrawing alkyne stabilizes the aldehyde’s electrophilic carbon, enhancing reactivity in nucleophilic additions. Experimental studies on analogous compounds (e.g., 2-(4-Isopropylphenoxy)benzaldehyde) show altered reaction kinetics due to substituent electronic modulation .

Methodological Considerations

- Data Contradiction Analysis : When kinetic studies yield inconsistent rate constants, perform control experiments under inert atmospheres (e.g., argon) to rule out oxygen interference. Use stopped-flow techniques for fast reactions .

- Reaction Optimization : Employ Design of Experiments (DoE) to systematically vary parameters (temperature, catalyst loading) and identify optimal conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.